tert-butyl N-(4-hydroxy-2-methylbutyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(4-hydroxy-2-methylbutyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3/c1-8(5-6-12)7-11-9(13)14-10(2,3)4/h8,12H,5-7H2,1-4H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPHAXAHATVNKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101211726 | |
| Record name | 1,1-Dimethylethyl N-(4-hydroxy-2-methylbutyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101211726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1056441-73-6 | |
| Record name | 1,1-Dimethylethyl N-(4-hydroxy-2-methylbutyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1056441-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-(4-hydroxy-2-methylbutyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101211726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(4-hydroxy-2-methylbutyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Direct Carbamate Formation via Reaction of 4-hydroxy-2-methylbutylamine with tert-butyl Chloroformate
The most straightforward and commonly reported synthesis involves the reaction of 4-hydroxy-2-methylbutylamine with tert-butyl chloroformate in the presence of a base. This method is typical for preparing carbamates and allows for the introduction of the tert-butyl carbamate protecting group onto the amine functionality.
-
- Combine 4-hydroxy-2-methylbutylamine with tert-butyl chloroformate.
- Use a suitable base (often an organic base such as triethylamine) to neutralize the generated hydrochloric acid.
- Carry out the reaction under controlled temperature conditions to avoid side reactions.
-
- High selectivity for carbamate formation.
- Mild reaction conditions.
- Straightforward purification due to the stability of the tert-butyl carbamate group.
| Starting Material | Reagent | Conditions | Product |
|---|---|---|---|
| 4-hydroxy-2-methylbutylamine | tert-butyl chloroformate | Base (e.g., triethylamine), solvent, 0 °C to room temperature | This compound |
This method is documented in the product synthesis description by Vulcan Chemical, confirming its routine application for research purposes.
Modified Hofmann Rearrangement Approaches
Advanced synthetic methodologies for carbamates include the Curtius rearrangement and its modifications, which allow the formation of tert-butyl carbamates from carboxylic acid precursors.
-
- Conversion of the corresponding carboxylic acid to an acyl azide using reagents such as di-tert-butyl dicarbonate and sodium azide.
- Thermal or catalytic rearrangement of the acyl azide to an isocyanate intermediate.
- Trapping of the isocyanate with tert-butanol or tert-butyl alcohol to yield the tert-butyl carbamate.
-
- Useful for substrates where direct amine protection is challenging.
- Can provide high yields and purity.
- Requires handling of azides and careful temperature control.
While this method is more complex than direct carbamate formation, it offers an alternative route when starting from carboxylic acid derivatives rather than amines.
Intramolecular Decarboxylative Synthesis and Protection Strategies
Recent research shows base-mediated intramolecular decarboxylative methods for synthesizing alkylamines and carbamates, including tert-butyl carbamates with hydroxy substituents.
-
- Starting from alkanoyloxycarbamates, base treatment induces decarboxylation and intramolecular cyclization or rearrangement.
- Protection of hydroxyl groups can be achieved via silylation (e.g., tert-butyldimethylsilyl chloride) before carbamate formation.
- Deprotection steps follow to yield the free hydroxy carbamate.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Hydroxy protection | Tert-butyldimethylsilyl chloride, triethylamine, CH2Cl2, 0 °C to RT | Formation of silyl ether-protected carbamate |
| Carbamate formation | Reaction with benzoyl chloride, triethylamine | Benzoyl-protected carbamate derivatives |
| Deprotection | HF/CH3CN mixture, 0 °C to RT | Free hydroxy tert-butyl carbamate |
- Yields: High yields (up to 90%) reported for each step with good purity.
This approach is useful when selective protection of hydroxyl groups is required during multi-step synthesis.
Summary Table of Preparation Methods
| Method | Starting Material(s) | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct reaction with tert-butyl chloroformate | 4-hydroxy-2-methylbutylamine | tert-butyl chloroformate, base (e.g., triethylamine), 0 °C to RT | Simple, high selectivity, mild conditions | Requires amine starting material |
| Modified Hofmann (Curtius) rearrangement | Corresponding carboxylic acid | Di-tert-butyl dicarbonate, sodium azide, Zn(OTf)2, heat | Useful for acid precursors, high yield | Handling azides, more complex steps |
| Intramolecular decarboxylative synthesis | Alkanoyloxycarbamates | Base, silyl protection, benzoyl chloride, HF/CH3CN | Selective hydroxyl protection, high yields | Multi-step, requires protection/deprotection |
| CO2-mediated multi-component coupling | Primary amines, alkyl halides | CO2, cesium carbonate, TBAI, DMF | Green chemistry, one-pot, minimal purification | Not yet demonstrated for this specific compound |
Chemical Reactions Analysis
Hydroxyl Group Reactions
The secondary hydroxyl group undergoes typical alcohol transformations:
Carbamate Group Reactions
The Boc-protected amine participates in:
-
Hydrolysis : Acidic (HCl/MeOH) or basic (NaOH) conditions cleave the carbamate to release the free amine .
-
Substitution : Nucleophilic displacement with amines or thiols under catalytic conditions .
Hydrolysis
Controlled hydrolysis under acidic conditions yields 4-hydroxy-2-methylbutylamine:
Conditions : 6M HCl in methanol, 25°C, 4h .
Oxidation
Selective oxidation of the hydroxyl group using Jones reagent (CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) generates a ketone intermediate, pivotal in synthesizing β-amino alcohols .
Curtius Rearrangement
Under thermal or catalytic conditions, the compound undergoes Curtius rearrangement to form isocyanates, which are trapped to generate ureas or amines :
Reaction Optimization Data
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C (for substitution) | Higher temps risk decomposition |
| Solvent | THF or CH<sub>2</sub>Cl<sub>2</sub> | Polar aprotic solvents favored |
| Catalyst | TEA or DBU | Accelerates carbamate cleavage |
Mechanistic Insights
-
Protection/Deprotection : The Boc group stabilizes amines during multi-step syntheses, preventing unwanted side reactions .
-
Steric Effects : The tert-butyl group hinders nucleophilic attack on the carbamate carbonyl, enhancing stability.
Challenges and Solutions
Scientific Research Applications
Organic Synthesis
tert-butyl N-(4-hydroxy-2-methylbutyl)carbamate is extensively used as an intermediate in organic synthesis. Its unique reactivity makes it suitable for:
- Pharmaceutical Development : It is utilized in the synthesis of biologically active compounds, including drugs like omisertinib (AZD9291), which targets specific cancer pathways.
- Agrochemicals : The compound serves as a precursor for various agrochemical formulations, enhancing crop protection strategies.
Medicinal Chemistry
In medicinal chemistry, this compound has shown potential in:
- Drug Formulation : Its ability to act as a protective group for amines allows for the development of complex pharmaceutical agents. The hydrolysis of the carbamate group can release active pharmaceutical ingredients under controlled conditions.
- Neuroprotective Research : Related compounds have demonstrated neuroprotective effects, inhibiting amyloid beta aggregation associated with Alzheimer's disease. For instance, a derivative of this compound showed moderate protective activity against amyloid beta-induced astrocyte cell death .
Polymer Chemistry
The compound is also applied in polymer chemistry:
- Synthesis of Polymerizable Antioxidants : These antioxidants stabilize polymers against thermal oxidation, enhancing their durability and performance in various applications.
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of a derivative compound related to this compound. The findings indicated that this derivative could inhibit amyloid beta aggregation and reduce oxidative stress markers in astrocytes, highlighting its potential in treating neurodegenerative diseases .
Case Study 2: Pharmaceutical Applications
Research demonstrated that this compound could be effectively utilized in synthesizing complex drug molecules through selective hydrolysis reactions. This capability allows for the controlled release of active pharmaceutical ingredients, making it valuable in drug formulation strategies .
Mechanism of Action
The mechanism of action of tert-butyl N-(4-hydroxy-2-methylbutyl)carbamate involves its reactivity as a carbamate. The carbamate group can undergo hydrolysis under acidic or basic conditions, releasing the tert-butyl group and 4-hydroxy-2-methylbutanol. This reactivity is utilized in various synthetic applications where the carbamate group serves as a protective group for amines.
Comparison with Similar Compounds
Key Observations :
- Hydroxyl Group Positioning : The target compound’s 4-hydroxy-2-methylbutyl chain introduces steric hindrance and polarity distinct from linear analogs like 75178-87-9 or cyclic derivatives (e.g., 154737-89-0) .
- Branching Effects : The 2-methyl group likely reduces conformational flexibility compared to linear chains, affecting solubility and crystallinity. Cyclic analogs (e.g., bicyclo[2.2.1]heptane derivatives in ) exhibit rigid frameworks, altering reactivity in ring-opening or functionalization reactions.
Hydrogen Bonding and Crystallographic Behavior
Hydrogen bonding patterns in carbamates significantly influence their solid-state properties:
- tert-Butyl N-hydroxycarbamate () forms intermolecular N–H···O and O–H···O bonds with distances of 2.01–2.81 Å and angles of 164–171°, creating ribbon-like structures .
- N-Pivaloylhydroxylamine (analog from ) exhibits similar hydrogen bonding but with altered packing due to bulkier substituents.
- The target compound’s methyl group may disrupt hydrogen-bonded networks, leading to less ordered crystalline phases compared to linear analogs like 75178-87-9 .
Physicochemical Properties
Biological Activity
tert-butyl N-(4-hydroxy-2-methylbutyl)carbamate is a carbamate derivative with notable biological activities that have garnered attention in pharmacological research. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 189.25 g/mol
- IUPAC Name : this compound
The compound features a tert-butyl group and a hydroxyl group on the butyl chain, which contribute to its unique chemical behavior and biological activity.
1. Skin Irritation
Research has indicated that this compound may cause skin irritation upon contact. This property necessitates caution during handling and application in pharmaceutical formulations .
2. Neuroprotective Effects
A related compound, tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl) carbamate (referred to as M4), has shown promising neuroprotective effects. In vitro studies demonstrated that M4 could inhibit the aggregation of amyloid beta peptide (Aβ), which is implicated in Alzheimer's disease pathology. Specifically, it acted as both a β-secretase and acetylcholinesterase inhibitor, providing a protective effect against Aβ-induced astrocyte cell death .
3. Antioxidant Properties
In vivo studies revealed that M4 reduced oxidative stress markers (such as TNF-α and free radicals) in treated astrocytes. However, the compound's efficacy was not significantly different from that of galantamine, another Alzheimer’s treatment, suggesting limitations in its bioavailability within the brain .
Data Table: Biological Activity Summary
Case Study 1: In Vitro Neuroprotective Effects
In a controlled laboratory setting, M4 was tested on astrocyte cultures exposed to Aβ. The results indicated a significant reduction in cell death compared to untreated controls, highlighting its potential as a therapeutic agent for neurodegenerative diseases.
Case Study 2: In Vivo Efficacy
In an animal model induced with scopolamine to mimic Alzheimer’s pathology, M4 treatment resulted in decreased Aβ plaque formation compared to the control group. However, the observed effects were less pronounced than those seen with established treatments like galantamine, raising questions about its clinical viability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
